molecular formula C18H19Cl2NO4 B4540858 tetrahydro-2-furanylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

tetrahydro-2-furanylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B4540858
M. Wt: 384.2 g/mol
InChI Key: MHHGYLSKSJRLCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

An eco-friendly methodology for the synthesis of similar heterocyclic compounds has been described, utilizing microwave-accelerated reactions to enhance efficiency and environmental sustainability. This approach is noted for its moderate to higher yields, reduction or elimination of solvent use, and simplification of work-up procedures, which are advantageous over classical heating methods (H. Rodríguez et al., 2011).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular architecture of similar compounds. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been elucidated, revealing monoclinic space group characteristics and specific unit-cell parameters, which help in understanding the spatial arrangement and potential reactivity of these molecules (Hu Yang, 2009).

Chemical Reactions and Properties

Unexpected dimerization reactions under acidic conditions have been observed in derivatives of the furanyl and pyridine groups, leading to novel compounds. These reactions highlight the complexity and the reactive nature of these heterocycles under various chemical conditions (S. Shiotani et al., 1986).

Physical Properties Analysis

The physical properties of heterocyclic compounds, including 1,4-dihydropyridines, can significantly influence their chemical reactivity and biological activity. The synthesis and crystal structure determination of related compounds provide valuable data on their physical characteristics, such as crystal system, space group, and unit-cell dimensions, which are essential for the design and development of new materials with specific properties (D. Shi et al., 2007).

Chemical Properties Analysis

The chemical properties of these compounds are closely related to their structure and reactivity. For example, the synthesis and characterization of novel derivatives show the versatility of the 1,4-dihydropyridine scaffold in organic synthesis, acting as a hydrogen transfer reagent and facilitating the generation of new molecules through derivatization processes (Carlotta Borgarelli et al., 2022).

properties

IUPAC Name

oxolan-2-ylmethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-10-16(18(23)25-9-11-4-3-7-24-11)13(8-15(22)21-10)12-5-2-6-14(19)17(12)20/h2,5-6,11,13H,3-4,7-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHGYLSKSJRLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-2-ylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrahydro-2-furanylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
tetrahydro-2-furanylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
tetrahydro-2-furanylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 4
tetrahydro-2-furanylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
tetrahydro-2-furanylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
tetrahydro-2-furanylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

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